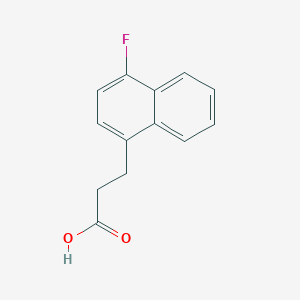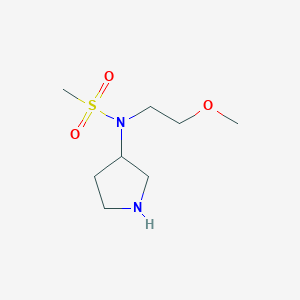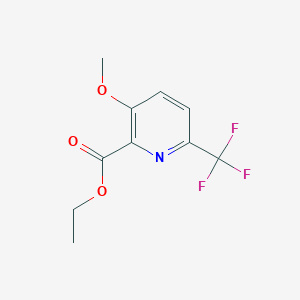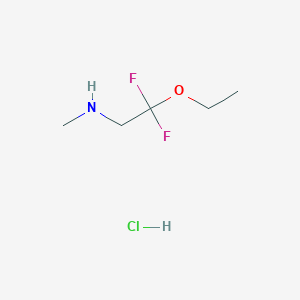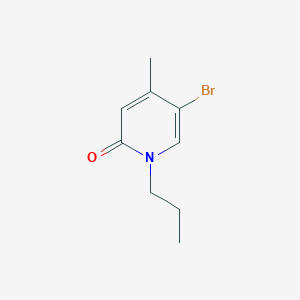![molecular formula C8H5BrN2O2 B1449146 6-溴咪唑并[1,5-a]吡啶-3-羧酸 CAS No. 1159827-21-0](/img/structure/B1449146.png)
6-溴咪唑并[1,5-a]吡啶-3-羧酸
描述
6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom attached to the imidazo[1,5-a]pyridine ring system, which is further substituted with a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid typically begins with imidazo[1,5-a]pyridine as the core structure.
Halogenation: Bromination of imidazo[1,5-a]pyridine is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Carboxylation: The brominated intermediate is then subjected to carboxylation reactions using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh) to introduce the carboxylic acid group.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Amides: Formed by reacting the carboxylic acid with amines.
Esters: Produced by esterification with alcohols.
Amines: Resulting from reduction of the carboxylic acid.
Bromides: Substitution products with various nucleophiles.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules and pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence several biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
相似化合物的比较
6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Similar structure with chlorine instead of bromine.
6-Iodoimidazo[1,5-a]pyridine-3-carboxylic acid: Iodine substitution.
6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid: Methyl group substitution.
Uniqueness: The presence of the bromine atom in 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid imparts unique chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions and increases its binding affinity to certain biological targets.
This detailed overview provides a comprehensive understanding of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPDFVCPKKRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)


![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)
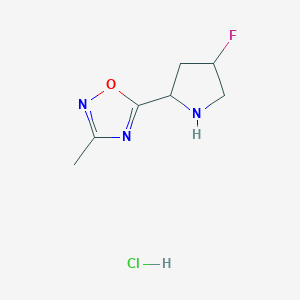
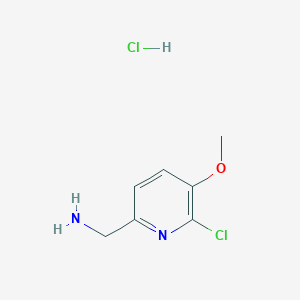
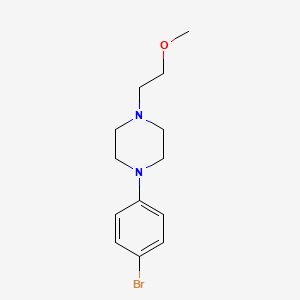
![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
